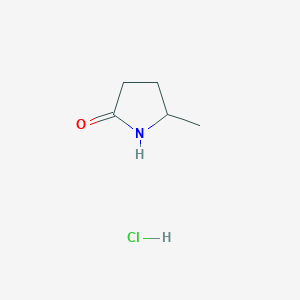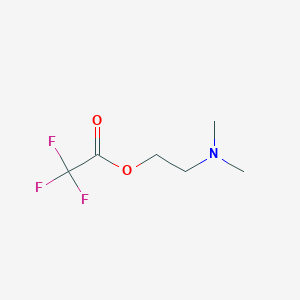
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is an organic compound with a unique structure that includes both a dimethylamino group and a trifluoroacetate group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate typically involves the reaction of 2-(Dimethylamino)ethanol with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the anhydride. The general reaction scheme is as follows:
2-(Dimethylamino)ethanol+Trifluoroacetic anhydride→2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate+Acetic acid
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoroacetate group can be substituted with other nucleophiles.
Hydrolysis: In the presence of water, the ester bond can be hydrolyzed to yield 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: The dimethylamino group can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, alcohols, and thiols.
Hydrolysis: Acidic or basic conditions can facilitate the hydrolysis reaction.
Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products
Substitution Reactions: Products depend on the nucleophile used.
Hydrolysis: The major products are 2-(Dimethylamino)ethanol and trifluoroacetic acid.
Oxidation and Reduction: Products vary based on the specific reaction conditions and reagents.
Scientific Research Applications
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of various organic compounds.
Pharmaceuticals: The compound can be used in the development of drugs, particularly those targeting the central nervous system.
Materials Science: It is used in the preparation of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate involves its interaction with various molecular targets. The dimethylamino group can act as a nucleophile, participating in various chemical reactions. The trifluoroacetate group can influence the compound’s reactivity and stability.
Comparison with Similar Compounds
Similar Compounds
2-(Dimethylamino)ethanol: Similar structure but lacks the trifluoroacetate group.
2-(Dimethylamino)ethyl methacrylate: Contains a methacrylate group instead of a trifluoroacetate group.
2-(Dimethylamino)ethyl acetate: Contains an acetate group instead of a trifluoroacetate group.
Uniqueness
2-(Dimethylamino)ethyl 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased reactivity and stability. This makes it particularly useful in applications requiring these specific characteristics.
Properties
Molecular Formula |
C6H10F3NO2 |
|---|---|
Molecular Weight |
185.14 g/mol |
IUPAC Name |
2-(dimethylamino)ethyl 2,2,2-trifluoroacetate |
InChI |
InChI=1S/C6H10F3NO2/c1-10(2)3-4-12-5(11)6(7,8)9/h3-4H2,1-2H3 |
InChI Key |
BYDNRFZPWOFIKM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC(=O)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


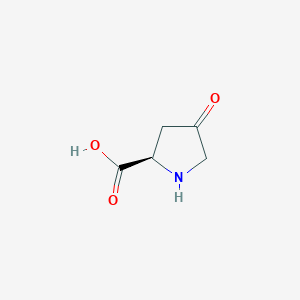
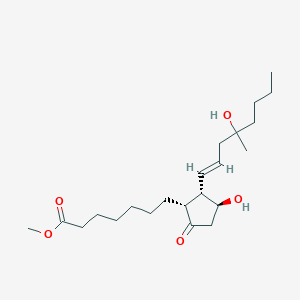
![1-(Benzo[b]thiophen-7-yl)ethan-1-ol](/img/structure/B15201926.png)
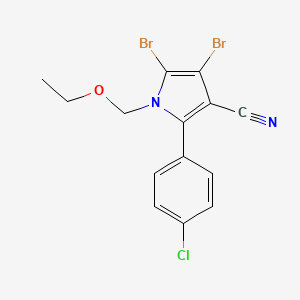

![3-[tert-Butoxycarbonyl(methyl)amino]thietane-3-carboxylic acid](/img/structure/B15201946.png)
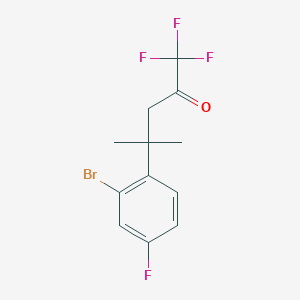


![b-Cyclopentyl-4-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)-(bR)-1H-pyrazole-1-propanenitrile,trifluoroacetate](/img/structure/B15201961.png)
![7-(benzyloxy)-3-bromo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B15201963.png)
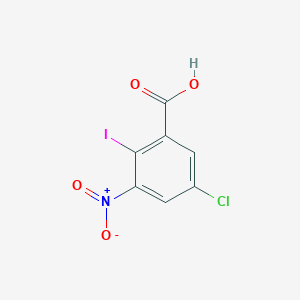
![N-Butyl-2-[[2-(4-Fluorophenyl)-6-Methyl-4-Quinazolinyl]Thio]-Acetamide](/img/structure/B15201993.png)
